6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexanoic acid
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Overview
Description
6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexanoic acid is a complex organic compound characterized by its unique structure, which includes a dodecyloxy group, a diazenyl group, and a phenoxy group attached to a hexanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexanoic acid typically involves multiple steps, starting with the preparation of the dodecyloxyphenyl diazenyl intermediate. This intermediate is then reacted with a phenoxyhexanoic acid derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the diazenyl group to an amine group.
Substitution: The phenoxy and dodecyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a molecular probe or as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexanoic acid involves its interaction with specific molecular targets and pathways. The diazenyl group can participate in electron transfer reactions, while the dodecyloxy and phenoxy groups can interact with hydrophobic and aromatic regions of target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-{(E)-[4-(Octyloxy)phenyl]diazenyl}phenoxy)hexanoic acid
- 6-(4-{(E)-[4-(Hexadecyloxy)phenyl]diazenyl}phenoxy)hexanoic acid
- 6-(4-{(E)-[4-(Methoxy)phenyl]diazenyl}phenoxy)hexanoic acid
Uniqueness
Compared to similar compounds, 6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexanoic acid stands out due to its longer alkyl chain (dodecyloxy group), which can enhance its hydrophobic interactions and potentially improve its solubility in organic solvents. This unique feature can influence its reactivity and applications in various fields .
Properties
CAS No. |
112360-10-8 |
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Molecular Formula |
C30H44N2O4 |
Molecular Weight |
496.7 g/mol |
IUPAC Name |
6-[4-[(4-dodecoxyphenyl)diazenyl]phenoxy]hexanoic acid |
InChI |
InChI=1S/C30H44N2O4/c1-2-3-4-5-6-7-8-9-10-13-24-35-28-20-16-26(17-21-28)31-32-27-18-22-29(23-19-27)36-25-14-11-12-15-30(33)34/h16-23H,2-15,24-25H2,1H3,(H,33,34) |
InChI Key |
ATRRSVAQIQPWGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCC(=O)O |
Origin of Product |
United States |
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